molecular formula C27H25NO4 B2621418 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866589-50-6

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2621418
CAS No.: 866589-50-6
M. Wt: 427.5
InChI Key: RZBKJQVEZKZUQT-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core with substituents at positions 1, 3, 6, and 5. Its structure includes a benzyl group at position 1, a 3,4-dimethylbenzoyl moiety at position 3, and methoxy groups at positions 6 and 6.

Properties

IUPAC Name

1-benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-17-10-11-20(12-18(17)2)26(29)22-16-28(15-19-8-6-5-7-9-19)23-14-25(32-4)24(31-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBKJQVEZKZUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Benzyl and Dimethylbenzoyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the dimethylbenzoyl group can be added through a Friedel-Crafts acylation reaction.

    Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cell membrane integrity, DNA synthesis, or protein function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Benzyl, 3-(3,4-dimethylbenzoyl), 6,7-OMe C27H24NO4 426.48 (calculated) Enhanced lipophilicity from dimethylbenzoyl
1-Benzyl-3-(naphthalene-1-carbonyl) (Compound 83) 1-Benzyl, 3-naphthoyl, 6,7-OMe C27H19NO2 389.45 Bulkier naphthoyl group; LC-MS m/z 390 (MH+)
3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one 3-Benzoyl, 6,7-OMe C18H15NO4 309.32 Simpler structure; density 1.262 g/cm³
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl] 3-Benzenesulfonyl, 4-chlorophenylmethyl C23H17ClNO4S 438.90 Sulfonyl group; higher polarity

Key Observations :

  • Electronic Effects : The dimethylbenzoyl group (electron-donating methyl groups) may alter electron density compared to the electron-withdrawing sulfonyl group in ’s compound, influencing reactivity or target affinity.
  • Molecular Weight : The target compound’s higher molecular weight (vs. ’s benzoyl derivative) suggests increased hydrophobicity, which could enhance membrane permeability.

Physicochemical Properties

Table 2: Predicted Physical Properties

Property Target Compound (Inferred) 3-Benzoyl-6,7-dimethoxy Compound 83
Density (g/cm³) ~1.3 (estimated) 1.262 Not reported
Boiling Point (°C) ~500 (estimated) 478.4 Not reported
Solubility Low (hydrophobic groups) Moderate Low (naphthoyl)

Analysis :

  • Methoxy groups at positions 6 and 7 (common across analogues) may contribute to hydrogen bonding, improving solubility in polar solvents.

Biological Activity

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a complex structure that contributes to its biological properties. The molecular formula is C21H23N1O4C_{21}H_{23}N_{1}O_{4} with a molecular weight of approximately 351.41 g/mol. The presence of methoxy groups and a benzyl substituent enhances its lipophilicity and biological interactions.

The biological activity of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has been attributed to several mechanisms:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including those involved in cancer progression and inflammation. For instance, it has been reported to inhibit xanthine oxidase and other key enzymes related to oxidative stress.

Biological Activity Data

Activity Type Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeMCF-7 (Breast Cancer)13.3
Xanthine Oxidase InhibitorEnzymatic Assay24.3
AntioxidantDPPH Radical Scavenging18.8

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various derivatives of quinoline compounds, 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 13.3 µM. This suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The IC50 value was recorded at 24.3 µM, indicating moderate potency compared to other known inhibitors.

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